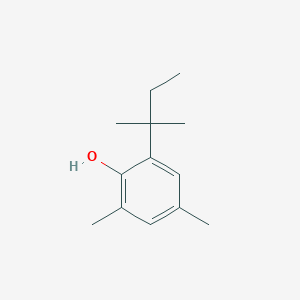
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol is an organic compound classified as an alkylated phenol. It is a colorless oil at room temperature and is known for its antioxidant properties. This compound is used in various industrial applications, including as a stabilizer for fuels and as an ultraviolet light absorber .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol can be synthesized through the alkylation of xylenol with isobutylene. The reaction typically involves the use of a solid acid catalyst, such as ZSM-5, under controlled temperature and pressure conditions. The process includes the following steps:
Alkylation: Xylenol reacts with isobutylene in the presence of a solid acid catalyst at temperatures around 60-65°C and a pressure of 0.1 MPa.
Separation: The resulting mixture is separated by distillation to isolate this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and advanced separation techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated and nitrated phenols.
Applications De Recherche Scientifique
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a stabilizer in fuels and lubricants to prevent oxidation and gumming.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Studied for its potential use in formulations requiring ultraviolet light protection.
Industry: Employed as an ultraviolet light absorber in plastics, coatings, and other materials
Mécanisme D'action
The primary mechanism of action of 2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action is facilitated by the phenolic hydroxyl group, which can form stable phenoxyl radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylphenol: Another alkylated phenol with similar antioxidant properties but different alkyl substituents.
2,4-Dimethyl-6-tert-butylphenol: A structural isomer with a tertiary butyl group instead of the 2-methylbutan-2-yl group
Uniqueness
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol is unique due to its specific alkyl substituent, which imparts distinct physical and chemical properties. Its effectiveness as an ultraviolet light absorber and antioxidant makes it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
85710-00-5 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2,4-dimethyl-6-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-6-13(4,5)11-8-9(2)7-10(3)12(11)14/h7-8,14H,6H2,1-5H3 |
Clé InChI |
PRFKCKVBXADMCH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=CC(=C1O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



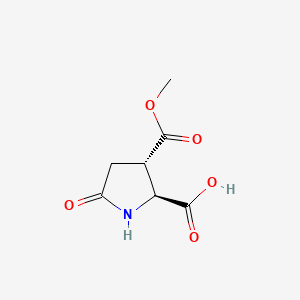
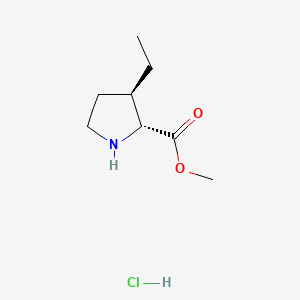


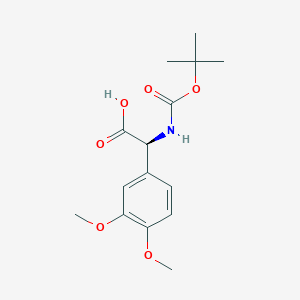
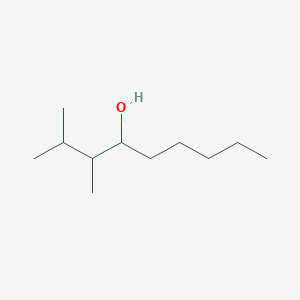
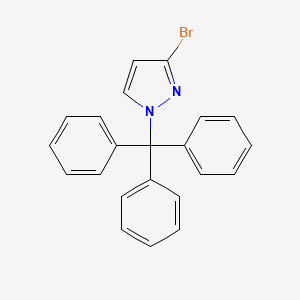
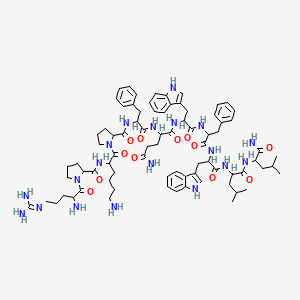
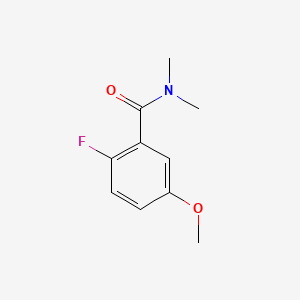
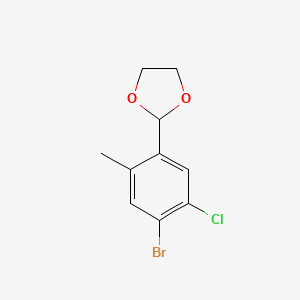
![4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine](/img/structure/B14017424.png)
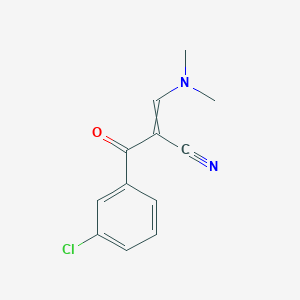
![7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B14017440.png)
